molecular formula C9H6F4O2 B13595303 1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one

1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13595303
M. Wt: 222.14 g/mol
InChI Key: NCMKBXNVUQLTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one is a chemical compound characterized by the presence of difluoro and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,6-Difluoro-4-methoxyphenylboronic acid
  • (2,6-Difluoro-4-methoxyphenyl)(1-ethylcyclopentyl)methanone

Comparison: 1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to its specific structural features, such as the presence of both difluoro and methoxy groups on the phenyl ring.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O2/c1-15-4-2-5(10)7(6(11)3-4)8(14)9(12)13/h2-3,9H,1H3

InChI Key

NCMKBXNVUQLTQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.